3,5-Dichlorononan-2-one
Description
3,5-Dichlorononan-2-one is a chlorinated aliphatic ketone with the molecular formula C₉H₁₆Cl₂O. It features a nine-carbon chain (nonane backbone) substituted with chlorine atoms at positions 3 and 5 and a ketone functional group at position 2.
Properties
CAS No. |
84388-82-9 |
|---|---|
Molecular Formula |
C9H16Cl2O |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
3,5-dichlorononan-2-one |
InChI |
InChI=1S/C9H16Cl2O/c1-3-4-5-8(10)6-9(11)7(2)12/h8-9H,3-6H2,1-2H3 |
InChI Key |
WQZFGUITDGUFDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C(=O)C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorononan-2-one can be synthesized through several methods. One common approach involves the chlorination of nonan-2-one using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the 3 and 5 positions.
Industrial Production Methods: In an industrial setting, the production of 3,5-Dichlorononan-2-one may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorononan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 3,5-Dichlorononan-2-one to its corresponding alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichlorononan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichlorononan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3,5-Dichlorononan-2-one with key structural analogs, highlighting differences in substituent positions, chain length, and functional groups:
| Compound Name | Molecular Formula | Substituent Positions | Key Features |
|---|---|---|---|
| 3,5-Dichlorononan-2-one | C₉H₁₆Cl₂O | Cl at C3, C5; ketone at C2 | Long aliphatic chain; symmetrical Cl substitution |
| 1-(3,5-Dichlorophenyl)propan-2-one | C₉H₈Cl₂O | Cl at phenyl C3, C5; ketone at C2 | Aromatic ring; enhanced π-π interactions |
| 3,5-Dichlorotoluene | C₇H₆Cl₂ | Cl at C3, C5; methyl at C1 | Shorter chain; no ketone; higher volatility |
| 4,5-Dichloro-1,3-dioxolan-2-one | C₃H₂Cl₂O₃ | Cl at C4, C5; cyclic carbonate | Ring structure; polar functional groups |
Physicochemical Properties
- Boiling Point and Solubility: The long aliphatic chain of 3,5-Dichlorononan-2-one increases its hydrophobicity compared to shorter-chain analogs like 3,5-Dichloroheptan-2-one. However, the ketone group enhances polarity relative to non-functionalized analogs (e.g., 3,5-Dichlorotoluene) .
Key Differentiators
- Chain Length vs. Aromaticity: Unlike aromatic dichlorophenylpropanones , 3,5-Dichlorononan-2-one’s aliphatic chain offers flexibility in designing hydrophobic materials.
- Substituent Symmetry : The 3,5-dichloro pattern minimizes steric clashes compared to ortho-substituted isomers, enabling more predictable reaction pathways .
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